molecular formula C12H16Cl2FNO B3229717 3-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride CAS No. 1289386-44-2

3-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride

Cat. No. B3229717
CAS RN: 1289386-44-2
M. Wt: 280.16 g/mol
InChI Key: IMDYMSIGKLSWEA-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. This compound is a piperidine derivative and is commonly referred to as CFP hydrochloride.

Mechanism of Action

CFP hydrochloride acts as a selective antagonist of the M1 muscarinic acetylcholine receptor. It binds to the receptor and prevents the binding of the natural ligand, acetylcholine. This results in a decrease in the activity of the receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
CFP hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of ion channels and G protein-coupled receptors, which are involved in a wide range of biological processes. Additionally, CFP hydrochloride has been shown to have anxiolytic and antipsychotic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CFP hydrochloride in lab experiments is its selectivity for the M1 muscarinic acetylcholine receptor. This allows for the specific modulation of this receptor without affecting other receptors. However, one limitation of using CFP hydrochloride is its relatively low potency, which can make it difficult to achieve the desired level of receptor modulation.

Future Directions

There are a number of potential future directions for research involving CFP hydrochloride. One area of interest is the development of more potent and selective compounds targeting the M1 muscarinic acetylcholine receptor. Additionally, CFP hydrochloride could be used in the study of other biological processes, such as the modulation of other ion channels and receptors. Finally, further research is needed to fully understand the biochemical and physiological effects of CFP hydrochloride and its potential applications in the development of new drugs.

Scientific Research Applications

CFP hydrochloride has numerous applications in scientific research. It has been widely used as a tool compound in the study of various biological processes, including the modulation of ion channels and G protein-coupled receptors. Additionally, CFP hydrochloride has been used in the development of new drug candidates targeting these biological processes.

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO.ClH/c13-11-4-1-5-12(14)10(11)8-16-9-3-2-6-15-7-9;/h1,4-5,9,15H,2-3,6-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDYMSIGKLSWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-6-fluoro-benzyloxy)-piperidine hydrochloride

CAS RN

1289386-44-2
Record name Piperidine, 3-[(2-chloro-6-fluorophenyl)methoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289386-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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